molecular formula C19H14O3 B12723300 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one CAS No. 50905-55-0

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one

Katalognummer: B12723300
CAS-Nummer: 50905-55-0
Molekulargewicht: 290.3 g/mol
InChI-Schlüssel: NTKMOLPUBHVHMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is a complex organic compound with the molecular formula C19H14O3 and a molecular weight of 290.31 g/mol This compound is characterized by its unique cyclopenta[a]phenanthrene structure, which is a fused ring system that includes a cyclopentane ring and a phenanthrene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one typically involves multi-step organic reactions. One common method includes the acetylation of 15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    15,16-Dihydro-17H-cyclopenta(a)phenanthren-17-one: The non-acetylated form of the compound.

    15-(Hydroxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one: A hydroxylated derivative.

Uniqueness

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is unique due to its acetyl group, which can influence its chemical reactivity and biological activity. The presence of the acetyloxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its non-acetylated or hydroxylated counterparts .

Eigenschaften

CAS-Nummer

50905-55-0

Molekularformel

C19H14O3

Molekulargewicht

290.3 g/mol

IUPAC-Name

(17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate

InChI

InChI=1S/C19H14O3/c1-11(20)22-18-10-17(21)16-9-8-14-13-5-3-2-4-12(13)6-7-15(14)19(16)18/h2-9,18H,10H2,1H3

InChI-Schlüssel

NTKMOLPUBHVHMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1CC(=O)C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.